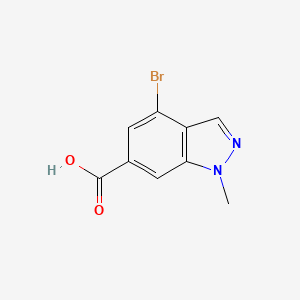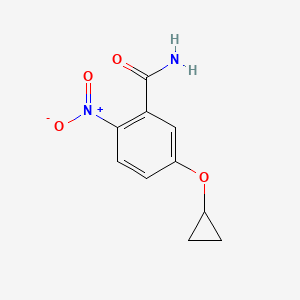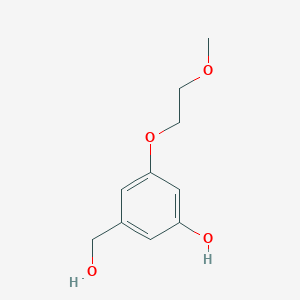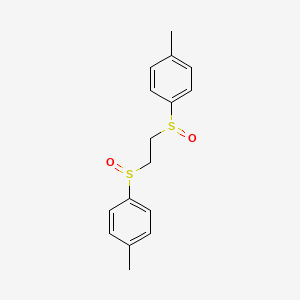
1,1'-(Ethane-1,2-diyldisulfinyl)bis(4-methylbenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(Ethane-1,2-diyldisulfinyl)bis(4-methylbenzene) is an organic compound with the molecular formula C14H14O2S2 It is characterized by the presence of two 4-methylbenzene groups connected by an ethane-1,2-diyldisulfinyl bridge
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Ethane-1,2-diyldisulfinyl)bis(4-methylbenzene) typically involves the reaction of 4-methylbenzenesulfinyl chloride with ethane-1,2-dithiol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfinyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions: 1,1’-(Ethane-1,2-diyldisulfinyl)bis(4-methylbenzene) can undergo various chemical reactions, including:
Oxidation: The sulfinyl groups can be oxidized to sulfonyl groups using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The sulfinyl groups can be reduced to sulfides using reducing agents like lithium aluminum hydride.
Substitution: The methyl groups on the benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), and other electrophiles.
Major Products Formed:
Oxidation: Formation of 1,1’-(Ethane-1,2-diyldisulfonyl)bis(4-methylbenzene).
Reduction: Formation of 1,1’-(Ethane-1,2-diyldisulfanyl)bis(4-methylbenzene).
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学的研究の応用
1,1’-(Ethane-1,2-diyldisulfinyl)bis(4-methylbenzene) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism of action of 1,1’-(Ethane-1,2-diyldisulfinyl)bis(4-methylbenzene) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The sulfinyl groups can participate in redox reactions, influencing cellular processes. In industrial applications, its reactivity can be harnessed to produce desired chemical transformations.
類似化合物との比較
1,1’-(Ethane-1,2-diyldisulfonyl)bis(4-methylbenzene): Similar structure but with sulfonyl groups instead of sulfinyl groups.
Ethane-1,2-diyl bis(4-methylbenzenesulfonate): Contains sulfonate groups instead of sulfinyl groups.
Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]: Lacks the sulfinyl or sulfonyl groups, having a simpler ethane-1,2-diyl linkage.
Uniqueness: 1,1’-(Ethane-1,2-diyldisulfinyl)bis(4-methylbenzene) is unique due to the presence of sulfinyl groups, which impart distinct chemical reactivity and potential biological activity. The combination of the ethane-1,2-diyldisulfinyl bridge with 4-methylbenzene groups makes it a versatile compound for various applications.
特性
CAS番号 |
10349-05-0 |
|---|---|
分子式 |
C16H18O2S2 |
分子量 |
306.4 g/mol |
IUPAC名 |
1-methyl-4-[2-(4-methylphenyl)sulfinylethylsulfinyl]benzene |
InChI |
InChI=1S/C16H18O2S2/c1-13-3-7-15(8-4-13)19(17)11-12-20(18)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3 |
InChIキー |
QHSDSANXJXVJDC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)CCS(=O)C2=CC=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Chloropyridin-4-yl)oxy]-1-(oxan-4-yl)ethan-1-one](/img/structure/B13988654.png)
![5-Bromo-6-hydroxy-5,6-dimethyl-3,8-diazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),10,12,14,16-pentaene-2,9-dione](/img/structure/B13988655.png)
![tert-Butyl 1-amino-3-oxo-2,8-diazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B13988662.png)

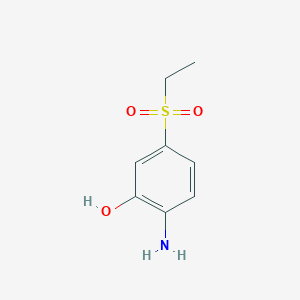
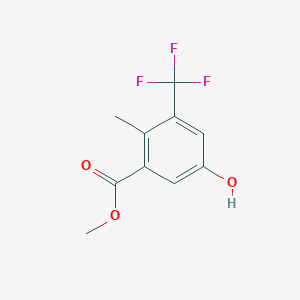

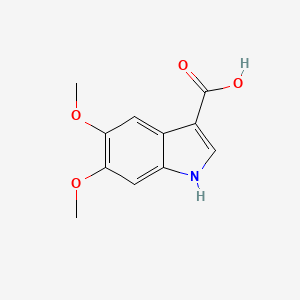

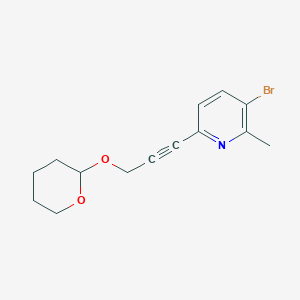
![5,7-Dihydrofuro[3,4-b]pyridine](/img/structure/B13988702.png)
